molecular formula C14H26N2O B7512981 N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide

Cat. No. B7512981
M. Wt: 238.37 g/mol
InChI Key: YSLFQCTUJWEXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. MEPHEDRONE is a psychoactive substance that has been widely used for recreational purposes. However, its potential as a research chemical has also been explored in recent years. The purpose of

Mechanism of Action

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in dopamine and serotonin levels is associated with the characteristic stimulant effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide, such as increased energy, euphoria, and sociability. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide also has some affinity for the norepinephrine transporter, which may contribute to its effects on arousal and attention.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide can lead to dehydration, hyperthermia, and electrolyte imbalances, which can be dangerous in high doses. Chronic use of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide may lead to neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has several advantages as a research chemical. It is relatively easy to synthesize and is widely available. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of stimulant drugs. However, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has some limitations as a research chemical. It has a high potential for abuse and dependence, which can make it difficult to control in laboratory settings. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide also has a complex pharmacology, which can make it challenging to interpret research findings.

Future Directions

There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. One area of interest is the development of new treatments for addiction and psychiatric disorders based on the pharmacology of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. Another area of interest is the investigation of the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide on the brain and behavior. Additionally, research is needed to better understand the mechanisms of action of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide and other synthetic cathinones, as well as their interactions with other drugs and substances. Finally, studies are needed to develop new methods for controlling the use and abuse of N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide and other synthetic cathinones.
Conclusion:
In conclusion, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide is a synthetic stimulant drug that has been widely used for recreational purposes. However, its potential as a research chemical has also been explored in recent years. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been studied for its potential as a treatment for depression and other psychiatric disorders, as well as a tool for studying the mechanisms of addiction and drug abuse. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has several advantages and limitations as a research chemical, and there are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide.

Synthesis Methods

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide can be synthesized by using a variety of methods. One of the most common methods is the reaction of 4-methylpropiophenone with ammonium chloride and sodium hydroxide. The resulting product is then treated with methylamine to produce N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide. Another method involves the reaction of 4-methylpropiophenone with methylene glycol and hydrochloric acid, followed by treatment with methylamine.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been used as a research chemical in various scientific studies. It has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has also been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse. In addition, N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide has been used as a model compound for studying the effects of synthetic cathinones on the central nervous system.

properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-15-10-8-13(9-11-15)16(2)14(17)12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFQCTUJWEXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-methylpiperidin-4-yl)cyclohexanecarboxamide

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